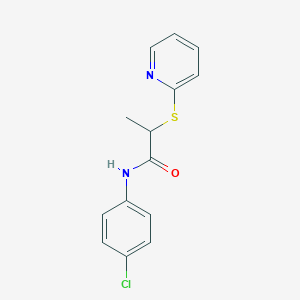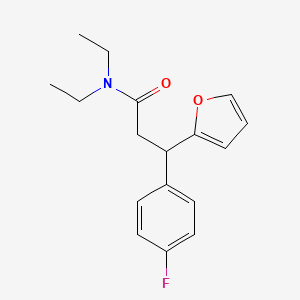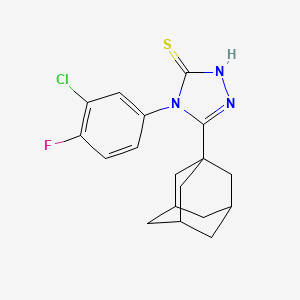![molecular formula C26H26N4O3S B4085159 4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4085159.png)
4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone
Descripción general
Descripción
4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone, also known as BPIP, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. BPIP has been shown to have potential therapeutic applications for various diseases such as cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone has been extensively studied for its therapeutic potential in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone is a small molecule inhibitor that targets various signaling pathways in cells. One of the main targets of this compound is the protein kinase CK2, which is involved in many cellular processes such as cell growth and proliferation. By inhibiting CK2, this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to inhibit the activity of other proteins such as STAT3 and NF-κB, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. This compound has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and reducing cognitive decline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone in lab experiments is its specificity for certain signaling pathways, making it a useful tool for studying these pathways. Additionally, this compound has been shown to have low toxicity in cells, making it a safer alternative to other inhibitors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for 4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone research. One direction is to further investigate its potential as a treatment for cancer, inflammation, and neurological disorders. Additionally, researchers could explore the use of this compound in combination with other therapies to enhance its efficacy. Another direction is to develop more potent and selective inhibitors based on the structure of this compound. Finally, researchers could investigate the use of this compound as a tool for studying various signaling pathways in cells.
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications for various diseases. Its specificity for certain signaling pathways and low toxicity make it a useful tool for studying these pathways. Further research is needed to fully understand its potential as a treatment for cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-[3-(4-benzylpiperazin-1-yl)sulfonyl-4-methylphenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-19-11-12-21(25-22-9-5-6-10-23(22)26(31)28-27-25)17-24(19)34(32,33)30-15-13-29(14-16-30)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJFZXLSZFKVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(4-chlorobenzyl)-1-{[(2-ethylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4085087.png)
![N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4085090.png)


![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085112.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)
![N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4085135.png)
![5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid](/img/structure/B4085146.png)
![4-(3-chloro-4-fluorophenyl)-3-[(difluoromethyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4085154.png)


![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4085164.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4085171.png)